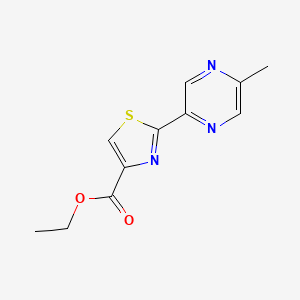
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings, respectively.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidines or pyrazolidines
Substitution: Formation of various substituted thiazole or pyrazine derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt fungal cell membrane integrity .
類似化合物との比較
Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- 2,4-Disubstituted thiazoles
Uniqueness
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole and pyrazine rings, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
生物活性
Ethyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a pyrazine moiety, and an ethyl ester functional group. Its chemical formula is C12H12N2O2S, and it exhibits properties typical of thiazole derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various microbial strains:
- Bacterial Inhibition : Studies indicate that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have demonstrated effectiveness against Bacillus subtilis and Escherichia coli .
- Antifungal Activity : Some derivatives exhibit antifungal properties against strains like Aspergillus niger, indicating potential applications in treating fungal infections .
Anticancer Activity
Recent research highlights the potential of thiazole-based compounds as anticancer agents. This compound may function as a SIRT2 inhibitor, which is implicated in cancer progression:
- Mechanism of Action : The compound has been shown to induce cell death in cancer cell lines, with an IC50 value indicating effective inhibition of cancer cell proliferation . This suggests that it may interfere with critical cellular pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and pyrazine rings. Research has established that modifications at specific positions can enhance or diminish biological efficacy:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position on Thiazole | Increased antimicrobial potency |
| 4-position on Thiazole | Enhanced anticancer activity |
| Pyrazine Ring | Modulates overall bioactivity |
Case Studies
- Antimicrobial Screening : A study involving a series of thiazole derivatives, including this compound, found that specific modifications led to improved minimum inhibitory concentrations (MICs) against Bacillus subtilis and other pathogens .
- Anticancer Evaluation : In vitro studies demonstrated that compounds with similar structures inhibited SIRT2 activity, leading to increased acetylation of α-tubulin in cancer cells. This suggests a mechanism through which these compounds may exert their anticancer effects .
特性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
ethyl 2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11N3O2S/c1-3-16-11(15)9-6-17-10(14-9)8-5-12-7(2)4-13-8/h4-6H,3H2,1-2H3 |
InChIキー |
KAZZFOQVBGKQFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2=NC=C(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















